3-Butyl-5-methyl-5-(4-methylsulfonylphenyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyl-5-methyl-5-(4-methylsulfonylphenyl)imidazolidine-2,4-dione is a synthetic organic compound belonging to the class of imidazolidinediones. This compound is characterized by its unique structure, which includes a butyl group, a methanesulfonylphenyl group, and a methyl group attached to an imidazolidine-2,4-dione core. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-5-methyl-5-(4-methylsulfonylphenyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazolidine Core: The imidazolidine-2,4-dione core can be synthesized through the reaction of urea with an appropriate diketone under acidic or basic conditions.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Attachment of the Methanesulfonylphenyl Group: The methanesulfonylphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable phenyl derivative reacts with a methanesulfonyl chloride in the presence of a base like triethylamine.
Methylation: The final methylation step can be achieved using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-5-methyl-5-(4-methylsulfonylphenyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the methanesulfonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine as a base in nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted imidazolidinediones with various nucleophiles.
Scientific Research Applications
3-Butyl-5-methyl-5-(4-methylsulfonylphenyl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Butyl-5-methyl-5-(4-methylsulfonylphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
3-Butyl-5-phenyl-5-methylimidazolidine-2,4-dione: Lacks the methanesulfonyl group, which may result in different biological activities.
3-Butyl-5-(4-chlorophenyl)-5-methylimidazolidine-2,4-dione: Contains a chlorophenyl group instead of a methanesulfonylphenyl group, leading to variations in chemical reactivity and biological properties.
Uniqueness
The presence of the methanesulfonylphenyl group in 3-Butyl-5-methyl-5-(4-methylsulfonylphenyl)imidazolidine-2,4-dione imparts unique chemical and biological properties, distinguishing it from other similar compounds. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
1197950-07-4 |
---|---|
Molecular Formula |
C15H20N2O4S |
Molecular Weight |
324.4 |
IUPAC Name |
3-butyl-5-methyl-5-(4-methylsulfonylphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C15H20N2O4S/c1-4-5-10-17-13(18)15(2,16-14(17)19)11-6-8-12(9-7-11)22(3,20)21/h6-9H,4-5,10H2,1-3H3,(H,16,19) |
InChI Key |
BBPBTLWKMNOSQO-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C(NC1=O)(C)C2=CC=C(C=C2)S(=O)(=O)C |
Canonical SMILES |
CCCCN1C(=O)C(NC1=O)(C)C2=CC=C(C=C2)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.